molecular formula C16H19N3O3S B3973199 N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide

N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide

Cat. No.: B3973199
M. Wt: 333.4 g/mol
InChI Key: VVALHHFOVUROLE-UHFFFAOYSA-N
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Description

N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylsulfonyl group, a phenyl group, and a pyridin-2-ylmethyl group attached to an alaninamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide typically involves multiple steps:

    Formation of the Alaninamide Backbone: The initial step involves the preparation of the alaninamide backbone through the reaction of alanine with an appropriate amine.

    Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where pyridine is reacted with a suitable electrophile.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Incorporation of the Methylsulfonyl Group:

Industrial Production Methods

Industrial production of N2-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions to ensure high yield and purity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine as a nucleophile in the presence of a suitable electrophile.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted alaninamide derivatives.

Scientific Research Applications

N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)alaninamide
  • N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-3-ylmethyl)alaninamide
  • N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-4-ylmethyl)alaninamide

Uniqueness

N~2~-(methylsulfonyl)-N~2~-phenyl-N-(pyridin-2-ylmethyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-13(16(20)18-12-14-8-6-7-11-17-14)19(23(2,21)22)15-9-4-3-5-10-15/h3-11,13H,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVALHHFOVUROLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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